molecular formula C21H24N4O4 B557077 Fmoc-Arg-OH CAS No. 91000-69-0

Fmoc-Arg-OH

Cat. No. B557077
CAS RN: 91000-69-0
M. Wt: 396.4 g/mol
InChI Key: DVBUCBXGDWWXNY-SFHVURJKSA-N
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Description

“Fmoc-Arg-OH” is a Fmoc-protected amino acid derivative used as a building block in peptide synthesis . It provides protection to specific functional groups while allowing for efficient peptide bond formation .


Synthesis Analysis

“Fmoc-Arg-OH” is synthesized using N-butylpyrrolidinone (NBP) as a solvent . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and very often the concomitant formation of the corresponding des-Arg peptides .


Molecular Structure Analysis

The molecular structure of “Fmoc-Arg-OH” is complex, with an empirical formula of C34H40N4O7S and a molecular weight of 648.77 .


Chemical Reactions Analysis

“Fmoc-Arg-OH” is used in peptide synthesis, where it provides protection to specific functional groups while allowing for efficient peptide bond formation . The 2,2,4,6,7-pentamethyIdlhydrobenzofuran-5-sulfonyl group (Pbf) can be easily cleaved by trifluoroacetic acid (TFA) .


Physical And Chemical Properties Analysis

“Fmoc-Arg-OH” is a solid substance with a molecular weight of 648.77 . It’s soluble in DMSO at 90 mg/mL (ultrasonic) .

Scientific Research Applications

  • Cell Culture Applications : Fmoc-3F-Phe-Arg-NH2, a variant of Fmoc-Arg-OH, is used in creating two-component nanofibril hydrogels, which effectively support the viability and growth of fibroblast cells. This application is significant in mimicking the integrin-binding RGD peptide of fibronectin, crucial for cell culture studies (Liyanage et al., 2015).

  • Solid-Phase Peptide Synthesis : Fmoc-Arg(Pbf)-OH has been studied for its incorporation in solid-phase peptide synthesis (SPPS) using N-butylpyrrolidinone (NBP) as a solvent. This research is important for addressing challenges in peptide synthesis, particularly regarding the incorporation of problematic amino acids (de la Torre et al., 2020).

  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, including Fmoc-Arg-OH derivatives, show promise in creating antibacterial and anti-inflammatory biomedical materials. These materials demonstrate significant potential in inhibiting bacterial growth without being cytotoxic to mammalian cells (Schnaider et al., 2019).

  • Drug Delivery and Tissue Engineering : Fmoc-Arg-OH derivatives are used in designing peptide-based hydrogels as scaffolds. These hydrogels are beneficial for the proliferation and multi-differentiation of mesenchymal stem cells, showcasing their potential in musculoskeletal tissue engineering (Wang et al., 2017).

  • Hybrid Nanomaterials : Fmoc-protected amino acid-based hydrogels have been developed to incorporate and disperse functionalized carbon nanotubes, creating hybrid hydrogels. This innovation is significant for its potential applications in nanotechnology and material sciences (Roy & Banerjee, 2012).

Safety And Hazards

“Fmoc-Arg-OH” may cause respiratory irritation, serious eye irritation, and skin irritation . It’s recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

“Fmoc-Arg-OH” has potential applications in biomedical fields, such as tissue engineering . It’s also being studied for its role in the development of more green chemical peptide synthesis processes .

properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBUCBXGDWWXNY-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369198
Record name Fmoc-Arg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Arg-OH

CAS RN

91000-69-0
Record name Fmoc-Arg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
Y Yang, L Hansen, P Ryberg - Organic Process Research & …, 2022 - ACS Publications
… Coupling of Side-Chain Unprotected Fmoc-Arg-OH The coupling of Fmoc-Arg-OH to a … ) resin was first tested by employing 1.5 equiv of Fmoc-Arg-OH, which was pre-activated by 1.5 …
Number of citations: 3 pubs.acs.org
M Noda, M Kiffe - The Journal of peptide research, 1997 - Wiley Online Library
… was prepared via ester hydrolysis of the product of the alkylation of the guanidino function of Fmoc-Arg-OH (1) with dibenzosuberyl chloride (2a) in the presence of DIPEA with weak …
Number of citations: 10 onlinelibrary.wiley.com
M Ghosh, M Halperin-Sternfeld, I Grigoriants… - …, 2017 - ACS Publications
Hydrogels are promising candidates for biomimetic scaffolds of the extracellular matrix in tissue engineering applications. However, their use in bone tissue engineering is limited due to …
Number of citations: 82 pubs.acs.org
YA Rubina, ZD Bespalova, VN Bushuev - Russian Journal of Bioorganic …, 2000 - Springer
… The BOP method without the addition of a base in the reaction mixture is optimal for the introduction of Fmoc-Arg-OH into the growing peptide chain without the protection of its …
Number of citations: 6 link.springer.com
F Li, G Zhang, L Zou, X Zhang, F Liu, H Li… - ACS Applied Polymer …, 2022 - ACS Publications
… the polymerization of Fmoc-Arg-OH. In the BFEE/… Fmoc-Arg-OH, structures of the monomer and polymer were studied using 1 H NMR spectra. From Figure S4, 7.28 ppm in Fmoc-Arg-OH …
Number of citations: 6 pubs.acs.org
Y Yang - 2023 - intechopen.com
… Nevertheless, the inherent issues centered on Fmoc-Arg-OH could be circumvented by … the Fmoc-Arg-OH unprotected guanidino side’s reactivity. The salt formation of Fmoc-Arg-OH …
Number of citations: 0 www.intechopen.com
S Al-Azzawi, D Masheta, A Guildford, G Phillips… - Nanomaterials, 2020 - mdpi.com
… , Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Arg-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg-OH, Fmoc-Leu-OH, Fmoc-Leu-OH, Fmoc-Arg-OH, consecutively followed by the coupling of lysine (…
Number of citations: 11 www.mdpi.com
S Al-Azzawi, D Masheta, A Guildford… - … in Bioengineering and …, 2019 - frontiersin.org
… , Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Arg-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg-OH, Fmoc-Leu-OH, Fmoc-Leu-OH, Fmoc-Arg-OH consecutively were used for the synthesis of the …
Number of citations: 14 www.frontiersin.org
SY Young, SH Ye, JS Moo, J Park - Journal of Chromatography A, 1997 - Elsevier
Capillary electrophoresis was used for the qualitative as well as quantitative analysis of phosphopeptides. Three pairs of phosphorylated peptides and non-phosphorylated analogues …
Number of citations: 20 www.sciencedirect.com
AV Kutina, AS Marina, II Eliseev, MI Titov… - Journal of Peptide …, 2013 - Wiley Online Library
Vasopressin and nonmammalian hormone vasotocin are known to increase the water permeability of mammalian collecting ducts, frog skin and the urinary bladder. Neurohypophysial …
Number of citations: 9 onlinelibrary.wiley.com

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